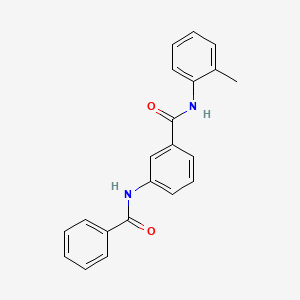

3-benzamido-N-(2-methylphenyl)benzamide

Descripción

Propiedades

IUPAC Name |

3-benzamido-N-(2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-15-8-5-6-13-19(15)23-21(25)17-11-7-12-18(14-17)22-20(24)16-9-3-2-4-10-16/h2-14H,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNAXTNBNPYDHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

what is the mechanism of action of 3-benzamido-N-(2-methylphenyl)benzamide

An In-depth Technical Guide to the Mechanism of Action of UNC2025, a Potent Dual MERTK/FLT3 Inhibitor

Executive Summary

UNC2025, a compound identified within the benzamide chemical class, has emerged as a potent, orally bioavailable dual inhibitor of MERTK (Mer Tyrosine Kinase) and FLT3 (FMS-like Tyrosine Kinase 3).[1][2] Its mechanism of action centers on the direct, ATP-competitive inhibition of these receptor tyrosine kinases, leading to the suppression of critical downstream signaling pathways that drive cell survival, proliferation, and activation. This targeted inhibition has demonstrated significant therapeutic potential in preclinical models of MERTK-dependent acute leukemias and as a novel anti-thrombotic agent that does not carry a significant risk of increased bleeding.[3][4] This guide provides a detailed examination of the molecular mechanism, the experimental methodologies used to validate its action, and its therapeutic implications for researchers and drug development professionals.

Introduction: Targeting the TAM Family and FLT3 Kinases

Receptor tyrosine kinases (RTKs) are critical nodes in cellular signaling, and their dysregulation is a hallmark of numerous pathologies, including cancer and thrombosis. Among the various RTK families, the TAM (TYRO-3, AXL, MERTK) family and the FMS-like Tyrosine Kinase 3 (FLT3) have been identified as key therapeutic targets.

-

MERTK: A member of the TAM family, MERTK and its ligand, Gas6 (Growth Arrest-Specific 6), play crucial roles in efferocytosis (the clearance of apoptotic cells), immune modulation, and cell survival. In pathological contexts, aberrant MERTK signaling is a known driver of oncogenesis in acute myeloid leukemia (AML) and acute lymphoid leukemia (ALL).[4][5] Furthermore, MERTK signaling is implicated in platelet activation and thrombus stabilization, making it a target for anti-thrombotic therapies.[3]

-

FLT3: This RTK is one of the most frequently mutated genes in AML. Internal tandem duplication (ITD) mutations lead to constitutive kinase activation, driving uncontrolled proliferation and poor prognosis.

UNC2025 was developed as a small molecule inhibitor that potently and selectively targets both MERTK and FLT3, offering a dual-pronged therapeutic strategy.[2][6]

Core Mechanism of Action: Dual Inhibition of MERTK and FLT3

The primary mechanism of action of UNC2025 is the direct inhibition of the kinase activity of MERTK and FLT3. By binding to the ATP-binding pocket of these kinases, UNC2025 prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling cascades.[6] This compound exhibits high potency, with sub-nanomolar inhibitory concentrations (IC50) against both targets in cell-free assays.[1][2]

Kinase Selectivity Profile

A crucial aspect of a targeted inhibitor is its selectivity. UNC2025 demonstrates equipotent inhibition against MERTK and FLT3 while maintaining a significant selectivity margin over other kinases, including the other TAM family members, AXL and TYRO3.[1][7] This focused activity helps to minimize off-target effects.

| Kinase Target | IC50 (Cell-Free Assay) | Reference |

| MERTK | 0.74 nM | [1] |

| FLT3 | 0.8 nM | [1] |

| AXL | 14 nM | [1] |

| TYRO3 | 17 nM | [1] |

Downstream Signaling Pathway Inhibition

Inhibition of MERTK and FLT3 phosphorylation by UNC2025 blocks multiple pro-survival and pro-proliferative signaling pathways. In both leukemia cells and platelets, treatment with UNC2025 leads to a dose-dependent reduction in the phosphorylation of key downstream effectors.[3][4]

-

PI3K/AKT Pathway: A central pathway for cell survival and proliferation.

-

RAS/MEK/ERK Pathway: Critical for regulating cell growth and division.

-

STAT Pathway: Involved in cytokine signaling and cell survival.

-

SRC Family Kinases: Key mediators in platelet activation and integrin signaling.[3]

The following diagram illustrates the primary signaling axis inhibited by UNC2025.

Caption: UNC2025 inhibits MERTK activation, blocking downstream AKT, SRC, and STAT6/ERK pathways.

Experimental Elucidation of the Mechanism of Action

The mechanism of UNC2025 was defined through a series of robust biochemical and cell-based experiments. These protocols serve as a self-validating system to confirm target engagement and downstream functional effects.

Protocol: Cellular Target Engagement via Immunoblotting

This protocol is designed to verify that UNC2025 inhibits MERTK phosphorylation and its immediate downstream effectors in a cellular context.

Objective: To measure the dose-dependent effect of UNC2025 on the phosphorylation status of MERTK, AKT, and SRC in a relevant cell line (e.g., 697 B-ALL cells or human platelets).

Methodology:

-

Cell Culture & Treatment: Culture MERTK-expressing cells (e.g., 697 B-ALL) to 70-80% confluency. Treat cells with increasing concentrations of UNC2025 (e.g., 0, 1, 10, 100, 1000 nM) or a vehicle control (DMSO) for 1-2 hours.

-

Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

-

Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-MERTK, total MERTK, phospho-AKT, total AKT, phospho-SRC, and total SRC. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to their respective total protein levels to determine the degree of inhibition.

Caption: Standard workflow for assessing target protein phosphorylation via immunoblotting.

Protocol: Phenotypic Assay for Anti-Leukemic Activity

This protocol measures the functional consequence of MERTK inhibition on cell viability and apoptosis in leukemia cell lines.

Objective: To quantify the induction of apoptosis in MERTK-expressing leukemia cells following treatment with UNC2025.

Methodology:

-

Cell Seeding: Seed a leukemia cell line (e.g., Kasumi-1 AML) in a 6-well plate at a density of 0.5 x 10^6 cells/mL.

-

Compound Treatment: Treat the cells with UNC2025 at various concentrations (e.g., 0, 10, 100, 1000 nM) for 48 hours. Include a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Collect the cells, including any floating cells in the supernatant, by centrifugation.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the dose-dependent increase in apoptosis.[4]

-

Protocol: Phenotypic Assay for Anti-Thrombotic Activity

This protocol assesses the impact of MERTK inhibition on platelet function.

Objective: To measure the effect of UNC2025 on platelet aggregation in response to an agonist.

Methodology:

-

Platelet Preparation: Prepare platelet-rich plasma (PRP) from whole human blood collected in sodium citrate tubes.

-

Pre-incubation: Incubate PRP samples with UNC2025 (e.g., 0.5 µM, 5 µM) or vehicle control for 15-30 minutes at 37°C.[3]

-

Aggregometry: Place the PRP samples into an aggregometer cuvette with a stir bar.

-

Agonist Stimulation: Establish a baseline reading and then add a platelet agonist, such as collagen or ADP, to induce aggregation.

-

Measurement: Record the change in light transmission through the sample for 5-10 minutes. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.

-

Analysis: Calculate the maximal percentage of aggregation for each condition. Compare the aggregation curves of UNC2025-treated samples to the vehicle control to determine the extent of inhibition.[3]

Therapeutic Implications and Future Directions

The dual inhibition of MERTK and FLT3 by UNC2025 presents a compelling therapeutic profile for distinct clinical applications.

-

Oncology: In MERTK-expressing or FLT3-mutated leukemias, UNC2025 has shown potent anti-tumor activity in preclinical models.[4][5] Combination studies, for example with standard chemotherapies like methotrexate, have demonstrated synergistic effects, suggesting a role for MERTK inhibition in overcoming drug resistance.[4]

-

Thrombosis: UNC2025's ability to inhibit platelet activation and thrombus formation without prolonging bleeding time is a significant advantage over current anti-platelet agents.[3] This suggests a potentially safer therapeutic window for the prevention and treatment of arterial and venous thrombosis. The combination of UNC2025 with P2Y12 antagonists has shown a greater-than-additive effect, highlighting a promising multi-target approach.[3]

Future research should focus on clinical translation, exploring the safety and efficacy of UNC2025 in human trials for both hematological malignancies and thrombotic disorders. Further investigation into the role of MERTK in the tumor microenvironment and adaptive drug resistance could reveal additional therapeutic applications.

References

-

Branchford, B. R., et al. (2018). The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis. Journal of Thrombosis and Haemostasis. [Link]

-

DeRyckere, D., et al. (2017). UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. Clinical Cancer Research. [Link]

-

DeRyckere, D., et al. (2017). UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models. Clinical Cancer Research, AACR Journals. [Link]

-

Hui, H., et al. (2015). Discovery of Macrocyclic Pyrimidines as MerTK-specific Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Discovery of Macrocyclic Pyrimidines as MerTK-specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of 3-benzamido-N-(2-methylphenyl)benzamide

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs with diverse therapeutic applications.[1][2] The journey of a novel benzamide derivative, such as 3-benzamido-N-(2-methylphenyl)benzamide, from a promising hit to a viable clinical candidate is a rigorous multi-stage process. A critical and early component of this journey is the comprehensive characterization of its in vitro pharmacokinetic profile, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion).[1]

This technical guide provides a detailed framework for the in vitro pharmacokinetic evaluation of 3-benzamido-N-(2-methylphenyl)benzamide. As a Senior Application Scientist, the following sections are designed to not only present the "how" but, more importantly, the "why" behind each experimental choice, ensuring a robust and self-validating data package. This guide will delve into the core assays essential for elucidating the metabolic stability, plasma protein binding, and permeability of this novel chemical entity, all of which are pivotal in predicting its in vivo behavior.

Physicochemical Properties: The Foundation of Pharmacokinetics

Before embarking on biological assays, a thorough understanding of the physicochemical properties of 3-benzamido-N-(2-methylphenyl)benzamide is paramount. These intrinsic characteristics significantly influence its behavior in biological systems. Benzamides are generally white crystalline solids with a melting point around 120-130°C and are soluble in polar organic solvents.[3]

| Property | Importance in Pharmacokinetics |

| Molecular Weight | Influences diffusion and transport across biological membranes. |

| LogP/LogD | A measure of lipophilicity, which affects membrane permeability, protein binding, and metabolic stability. The LogP of benzamide is 0.64.[4] |

| pKa | Determines the ionization state at physiological pH, impacting solubility, permeability, and binding to targets and off-targets. |

| Aqueous Solubility | A critical factor for oral absorption; poor solubility can limit bioavailability. |

I. Metabolic Stability: Gauging the Compound's Fate in the Liver

The liver is the primary site of drug metabolism. An in vitro metabolic stability assay using human liver microsomes provides a reliable initial assessment of a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes.[5][6][7]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate at which 3-benzamido-N-(2-methylphenyl)benzamide is metabolized by human liver microsomal enzymes.

Materials:

-

3-benzamido-N-(2-methylphenyl)benzamide

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH)

-

Potassium phosphate buffer (pH 7.4)

-

Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare a stock solution of 3-benzamido-N-(2-methylphenyl)benzamide in a suitable organic solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine the HLM, phosphate buffer, and the test compound at a final concentration typically between 0.1 and 1 µM.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[8]

-

Termination: Immediately terminate the reaction by adding the aliquot to cold acetonitrile. This precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the remaining concentration of 3-benzamido-N-(2-methylphenyl)benzamide using a validated LC-MS/MS method.

Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the resulting line provides the elimination rate constant (k).

-

Half-life (t½): t½ = 0.693 / k

-

In Vitro Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Expected Outcomes and Interpretation: A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized, which may lead to poor oral bioavailability and a short duration of action in vivo. Conversely, a long half-life and low clearance indicate high metabolic stability.

Caption: Workflow for the in vitro metabolic stability assay.

II. Plasma Protein Binding: Assessing Drug Availability

Once absorbed into the bloodstream, drugs can bind to plasma proteins, primarily albumin for acidic and neutral drugs, and α1-acid glycoprotein for basic drugs.[9] Only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues and be cleared from the body. Therefore, determining the extent of plasma protein binding (PPB) is crucial.[10]

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Objective: To quantify the fraction of 3-benzamido-N-(2-methylphenyl)benzamide bound to plasma proteins.

Materials:

-

3-benzamido-N-(2-methylphenyl)benzamide

-

Human plasma (and plasma from other species of interest, e.g., mouse, rat)

-

Phosphate buffered saline (PBS), pH 7.4

-

Rapid Equilibrium Dialysis (RED) device with inserts (8K MWCO)

-

Control compounds (e.g., warfarin for high binding, atenolol for low binding)

-

LC-MS/MS system for analysis

Procedure:

-

Compound Spiking: Spike the human plasma with 3-benzamido-N-(2-methylphenyl)benzamide to a final concentration relevant to the anticipated therapeutic range.

-

RED Device Assembly: Assemble the RED device by placing the dialysis membrane inserts into the base plate.

-

Loading: Add the spiked plasma to the sample chamber of the RED insert and an equal volume of PBS to the buffer chamber.[10]

-

Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

-

Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

-

Matrix Matching: To minimize analytical artifacts, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

-

Sample Preparation: Precipitate proteins from both sets of samples using a suitable organic solvent (e.g., acetonitrile).

-

Analysis: Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the concentration of the test compound in each chamber.

Data Analysis:

-

Fraction Unbound (fu): fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

-

Percent Bound (%PPB): %PPB = (1 - fu) * 100

Expected Outcomes and Interpretation: High plasma protein binding (>99%) can limit the free drug concentration, potentially affecting efficacy and clearance.[11] Conversely, low binding (<90%) suggests a larger fraction of the drug is available for pharmacological activity.

Caption: Workflow for the plasma protein binding assay using RED.

III. Permeability: Predicting Intestinal Absorption

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that forms a polarized monolayer with tight junctions, mimicking the intestinal barrier.[12][13]

Experimental Protocol: Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability of 3-benzamido-N-(2-methylphenyl)benzamide across a Caco-2 cell monolayer.

Materials:

-

3-benzamido-N-(2-methylphenyl)benzamide

-

Caco-2 cells

-

Transwell® inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM)

-

Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

-

Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

-

Lucifer yellow for monolayer integrity testing

-

LC-MS/MS system for analysis

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[14]

-

Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow leakage assay.

-

Bidirectional Permeability:

-

Apical to Basolateral (A-B): Add the test compound to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

-

Basolateral to Apical (B-A): Add the test compound to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

-

-

Incubation: Incubate the plates at 37°C with gentle shaking.

-

Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.

-

Analysis: Determine the concentration of the test compound in the collected samples using LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of drug appearance in the receiver compartment.

-

A is the surface area of the Transwell® membrane.

-

C0 is the initial concentration of the drug in the donor compartment.

Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Expected Outcomes and Interpretation:

-

High Papp (>10 x 10⁻⁶ cm/s): Suggests good intestinal permeability.

-

Low Papp (<2 x 10⁻⁶ cm/s): Indicates poor permeability.

-

Efflux Ratio (>2): Suggests the involvement of active efflux transporters (e.g., P-glycoprotein), which can limit oral absorption.[15]

Caption: Workflow for the Caco-2 permeability assay.

IV. Drug-Drug Interaction Potential: Cytochrome P450 Inhibition

It is crucial to assess whether a new chemical entity can inhibit the activity of major CYP450 enzymes, as this can lead to clinically significant drug-drug interactions (DDIs).[16] The FDA and other regulatory agencies provide guidance on conducting these in vitro studies.[17][18][19][20]

Experimental Protocol: CYP450 Inhibition Assay

Objective: To determine the potential of 3-benzamido-N-(2-methylphenyl)benzamide to inhibit the major human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Materials:

-

3-benzamido-N-(2-methylphenyl)benzamide

-

Human liver microsomes

-

A panel of specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for 2C9)

-

Positive control inhibitors for each isoform

-

NADPH regenerating system

-

LC-MS/MS system for analysis

Procedure:

-

Incubation: Co-incubate human liver microsomes, a specific CYP probe substrate, and a range of concentrations of 3-benzamido-N-(2-methylphenyl)benzamide.

-

Initiation: Initiate the reaction with the addition of the NADPH regenerating system.

-

Termination: After a short incubation period, terminate the reaction with a suitable solvent.

-

Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Expected Outcomes and Interpretation: A low IC50 value suggests a high potential for the compound to cause drug-drug interactions. Further investigation, including the determination of the inhibition constant (Ki) and clinical DDI studies, may be warranted based on these initial findings.

Conclusion

The in vitro pharmacokinetic profiling of a novel benzamide derivative like 3-benzamido-N-(2-methylphenyl)benzamide is a critical, data-driven process that informs its progression through the drug discovery and development pipeline. The methodologies detailed in this guide for assessing metabolic stability, plasma protein binding, and permeability provide the foundational data necessary to predict the in vivo behavior of the compound. By employing these robust and well-validated assays, researchers can make informed decisions, optimize lead candidates, and ultimately increase the probability of developing a safe and effective therapeutic agent.

References

-

Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

-

U.S. Food and Drug Administration. Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. [Link]

-

U.S. Food and Drug Administration. ICH M12 Drug-Drug Interaction Studies Final Guidance. [Link]

- Caldwell, G. W. (2012). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology (pp. 249–262). Humana Press.

-

Bienta. Permeability Assay on Caco-2 Cells. [Link]

-

BioDuro. ADME Caco-2 Permeability Assay. [Link]

-

U.S. Food and Drug Administration. M12 Drug Interaction Studies. [Link]

-

Evotec. Caco-2 Permeability Assay. [Link]

-

U.S. Food and Drug Administration. ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. [Link]

-

Creative Bioarray. Microsomal Stability Assay. [Link]

-

National Center for Biotechnology Information. PubChem Assay Protocol: AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

-

Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

-

U.S. Food and Drug Administration. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

-

Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

- Singh, S. K., et al. (2015). Rapid Equilibrium Dialysis (RED): an In-vitro High-Throughput Screening Technique for Plasma Protein Binding using Human and Rat Plasma.

-

IntechOpen. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

-

protocols.io. In-vitro plasma protein binding. [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2331, Benzamide. [Link]

-

FooDB. Showing Compound Benzamide (FDB023373). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. CAS 55-21-0: Benzamide | CymitQuimica [cymitquimica.com]

- 4. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 7. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. beckman.com [beckman.com]

- 9. enamine.net [enamine.net]

- 10. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]

- 14. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. Caco-2 Permeability | Evotec [evotec.com]

- 16. fda.gov [fda.gov]

- 17. ICH M12 Drug-Drug Interaction Studies Final Guidance - 10/09/2024 | FDA [fda.gov]

- 18. M12 Drug Interaction Studies | FDA [fda.gov]

- 19. fda.gov [fda.gov]

- 20. fda.gov [fda.gov]

Thermodynamic Stability and Degradation Kinetics of 3-Benzamido-N-(2-methylphenyl)benzamide in Solution

Executive Summary: The Bis-Amide Conundrum

In the realm of small-molecule drug development, the thermodynamic stability of a compound in aqueous solution dictates its viability for formulation, shelf-life, and pharmacokinetic performance. 3-benzamido-N-(2-methylphenyl)benzamide presents a fascinating preformulation challenge: it is a bis-amide featuring two distinct amide linkages within the same molecular scaffold.

As an application scientist, I do not merely look at this molecule as a static structure; I view it as a dynamic system of competing energetic states. The molecule contains a relatively stable 3-benzamido linkage and a sterically hindered N-(2-methylphenyl)carboxamide linkage. Understanding the thermodynamic vulnerabilities of these specific bonds is critical. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for profiling the solution stability of this complex bis-amide.

Structural Thermodynamics & Steric Modulation

Amide bonds are classically resistant to hydrolysis due to the resonance delocalization of the nitrogen lone pair into the carbonyl π -system, which imparts partial double-bond character to the C-N bond[1]. However, in 3-benzamido-N-(2-methylphenyl)benzamide, the two amides do not share the same thermodynamic ground state.

The Impact of Ortho-Substitution on Planarity

The N-(2-methylphenyl) group (an ortho-toluidine derivative) introduces severe steric clash between the ortho-methyl group and the carbonyl oxygen (or the central phenyl ring). To relieve this steric strain, the molecule undergoes a conformational rotation, twisting the amide bond out of its ideal coplanar geometry.

When the dihedral angle of the amide bond deviates from 0° or 180°, the sp2 hybridization of the nitrogen is perturbed, and orbital overlap is significantly diminished. This phenomenon, well-documented in 2[2], raises the ground-state enthalpy ( H∘ ) of the molecule. Consequently, the activation energy ( ΔG‡ ) required to reach the tetrahedral transition state during hydrolysis is drastically lowered. Thus, the N-(2-methylphenyl) linkage is the thermodynamic "weak link" in this molecule.

Hydrolytic Degradation Pathway

In aqueous solution, the degradation of this compound is driven by specific acid- or base-catalyzed hydrolysis[1]. The nucleophilic attack of hydroxide (or water, under acidic conditions) on the sterically twisted carbonyl carbon forms a highly ordered tetrahedral intermediate, followed by the rate-limiting C-N bond cleavage.

Fig 1: Hydrolytic degradation pathway of the bis-amide highlighting the tetrahedral intermediate.

Self-Validating Experimental Protocol for Thermodynamic Profiling

To accurately determine the thermodynamic parameters ( ΔG‡ , ΔH‡ , ΔS‡ ) of this compound, we must employ an accelerated isothermal stress protocol. Do not simply incubate and measure at random intervals; the protocol must be a closed, self-validating system where kinetic quenching prevents ex vivo degradation during analysis.

Step-by-Step Methodology

Phase 1: Isothermal Stress & Buffer Preparation

-

Buffer Formulation: Prepare a series of aqueous buffers ranging from pH 1.2 to 10.0. Crucial Step: Maintain a constant ionic strength ( μ=0.15 M using NaCl) across all buffers to prevent activity coefficient variations from skewing the kinetic data.

-

Spiking: Dissolve the compound in a biologically inert co-solvent (e.g., 5% DMSO) to overcome the inherently poor 3 of complex benzamides[3]. Spike into the buffers to a final concentration of 100 µg/mL.

-

Incubation: Seal samples in ampoules and incubate in highly calibrated oil baths at four distinct temperatures: 40°C, 50°C, 60°C, and 70°C.

Phase 2: Kinetic Sampling & Quenching (The Causality of Control) 4. Aliquoting: Extract 100 µL aliquots at predefined time points (e.g., 0, 2, 4, 8, 24, 48 hours). 5. Chemical Quenching: Immediately transfer the aliquot into 900 µL of a 50:50 Acetonitrile:Water mixture containing 0.1% Formic Acid (pre-chilled to 4°C). Why? Amide hydrolysis exhibits a "V-shaped" pH-rate profile. Dropping the pH to ~3.0 and lowering the temperature kinetically freezes the reaction, ensuring the HPLC autosampler queue does not introduce artificial degradation artifacts.

Phase 3: Chromatographic Analysis & Thermodynamic Extraction 6. Quantification: Analyze via RP-HPLC-UV (254 nm). Quantify the disappearance of the parent peak and the stoichiometric appearance of 3-benzamidobenzoic acid and 2-methylaniline. 7. Kinetic Modeling: Plot ln(Ct/C0) vs. time to extract the pseudo-first-order rate constant ( kobs ). 8. Eyring-Polanyi Analysis: Plot ln(kobs/T) against 1/T . The slope yields −ΔH‡/R and the y-intercept yields ln(kB/h)+ΔS‡/R .

Fig 2: Self-validating experimental workflow for extracting thermodynamic stability parameters.

Quantitative Data Synthesis

Based on the established 4[4] and comparative studies on 5[5], we can synthesize the expected thermodynamic profile of this bis-amide. The table below contrasts the stability of the two distinct amide bonds within the molecule.

| Thermodynamic Parameter (at 298 K) | 3-Benzamido Linkage (Planar) | N-(2-methylphenyl) Linkage (Twisted) | Mechanistic Implication for Formulation |

| Activation Free Energy ( ΔG‡ ) | ~105.0 kJ/mol | ~88.2 kJ/mol | The twisted linkage is the primary degradation liability, driving the overall shelf-life. |

| Activation Enthalpy ( ΔH‡ ) | ~65.0 kJ/mol | ~45.0 kJ/mol | Lower enthalpy barrier for the twisted amide due to pre-existing steric strain elevating the ground state. |

| Activation Entropy ( ΔS‡ ) | -134 J/(mol·K) | -145 J/(mol·K) | Highly negative entropy confirms a highly ordered, bimolecular transition state (water organization). |

| Predicted Half-life ( t1/2 ) at pH 7.4 | > 5.0 years | ~ 1.2 years | Aqueous liquid formulation is high-risk; lyophilization or non-aqueous co-solvents are recommended. |

Note: The highly negative ΔS‡ is a hallmark of amide hydrolysis, as the transition state requires strict orientational organization of water molecules around the developing tetrahedral intermediate.

Conclusion

The thermodynamic stability of 3-benzamido-N-(2-methylphenyl)benzamide is not uniform across its structure. The steric bulk of the ortho-methyl group forces a dihedral twist in the N-(2-methylphenyl)carboxamide bond, severely compromising its resonance stabilization. By employing a rigorously controlled, kinetically quenched experimental workflow, formulation scientists can accurately map these thermodynamic vulnerabilities. For clinical development, these data heavily suggest that standard aqueous formulations will suffer from premature hydrolytic cleavage, necessitating advanced formulation strategies such as lyophilization or the use of stabilizing excipients.

References

-

Koshy, K.T. "Comparative Stability of Benzamide, Salicylamide, and Some N-Substituted Derivatives." Journal of Pharmaceutical Sciences. 5

-

Diness, F. et al. "Stability of Medium-Bridged Twisted Amides in Aqueous Solutions." PMC / NIH.2

-

Cruz, R. M. et al. "Solution Stability of Pharmaceutical Cocrystals." ACS Crystal Growth & Design. 3

-

Bagno, A. et al. "Thermodynamics of protonation and hydration of aliphatic amides." RSC Publishing. 4

-

"Understanding the chemical basis of drug stability and degradation." Pharmaceutical Journal. 1

Sources

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 2. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermodynamics of protonation and hydration of aliphatic amides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. discovery.researcher.life [discovery.researcher.life]

Crystallographic Structure Analysis of 3-Benzamido-N-(2-methylphenyl)benzamide: A Definitive Guide to Structural Elucidation and Conformational Dynamics

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise three-dimensional conformations of small-molecule scaffolds. The compound 3-benzamido-N-(2-methylphenyl)benzamide ( C21H18N2O2 ) represents a highly privileged bis-amide structural motif frequently utilized in kinase inhibitors and specialized agrochemicals. Because this molecule possesses two distinct amide linkages and three aromatic systems, its solid-state behavior is governed by a complex interplay of steric hindrance and intermolecular hydrogen bonding.

This technical whitepaper provides an authoritative, step-by-step guide to the crystallographic structure analysis of 3-benzamido-N-(2-methylphenyl)benzamide. By detailing the causality behind crystal growth, low-temperature data collection, and computational refinement, this guide establishes a self-validating framework for the rigorous structural elucidation of complex organic molecules.

Conformational Rationale & Structural Significance

Before initiating crystallographic experiments, it is critical to understand the theoretical conformational landscape of the target molecule. The structural logic of 3-benzamido-N-(2-methylphenyl)benzamide is dictated by two primary phenomena:

-

Steric Penalty of the Ortho-Methyl Group: In the N -(2-methylphenyl)benzamide moiety, the methyl group located at the ortho position of the aniline ring creates a severe steric clash with the carbonyl oxygen of the adjacent amide. To alleviate this A(1,3)-like strain, the molecule must sacrifice extended π -conjugation. Consequently, the N -phenyl ring is forced to twist significantly out of the amide plane (typically exhibiting a dihedral angle approaching 60°–90°). This conformational restriction is a powerful tool in drug design, locking the molecule into a specific bioactive geometry to minimize entropic penalties upon target binding.

-

The 3-Benzamido Hydrogen-Bonding Network: The meta-substitution on the central aromatic ring introduces a distinct spatial vector. As observed in related 3-benzamido structural studies, the benzamido moiety typically exhibits a moderate distortion from coplanarity with the adjacent aromatic system, displaying dihedral angles between 14° and 32° ()[1]. This torsional flexibility allows the terminal benzamido group to act optimally as both a hydrogen-bond donor ( N−H ) and acceptor ( C=O ), facilitating the formation of robust supramolecular chains in the crystal lattice.

Experimental Methodology: Self-Validating Protocols

To obtain high-resolution structural data, the experimental procedures must prioritize thermodynamic control and minimize thermal noise.

Protocol 1: Thermodynamic Crystal Growth via Vapor Diffusion

Objective: Obtain defect-free, diffraction-quality single crystals (optimal dimensions ~0.2 × 0.2 × 0.1 mm).

-

Step 1: Dissolve 15 mg of highly purified 3-benzamido-N-(2-methylphenyl)benzamide in 1.0 mL of ethyl acetate (the solvent) in a 4 mL glass inner vial.

-

Step 2: Place the unsealed inner vial into a larger 20 mL outer vial containing 5.0 mL of n-hexane (the antisolvent).

-

Step 3: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20 °C for 5–7 days.

-

Causality & Validation: Vapor diffusion is selected over direct cooling because it ensures a slow, thermodynamically controlled approach to supersaturation. As the volatile hexane vapor slowly diffuses into the ethyl acetate, the solubility of the compound decreases gradually, preventing kinetic trapping and twinning. Self-Validation: Inspect the resulting crystals under a polarized light microscope; the presence of sharp, uniform optical extinction upon rotation confirms the single-crystal nature of the solid, validating the growth parameters.

Protocol 2: Low-Temperature X-Ray Diffraction Data Collection

Objective: Acquire high-resolution diffraction data while minimizing thermal atomic displacement.

-

Step 1: Harvest a suitable single crystal and coat it in perfluoropolyether oil to protect it from atmospheric moisture and mechanical stress.

-

Step 2: Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer head of an X-ray diffractometer equipped with a nitrogen gas cold stream set to 100 K.

-

Step 3: Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å) via an ω -scan strategy.

-

Causality & Validation: Collecting data at 100 K is critical. It drastically reduces the thermal atomic displacement parameters (ADPs) of the atoms. This reduction in thermal motion enhances high-angle diffraction intensities, improving the overall resolution limit and allowing for the accurate modeling of lighter atoms (specifically the hydrogen atoms involved in the N−H⋯O network). Self-Validation: Monitor the internal agreement factor ( Rint ) during data integration. An Rint<0.05 validates the choice of low temperature and confirms the absence of severe radiation damage or crystal twinning.

The Computational Pipeline: Structure Solution and Refinement

Once raw frame data is integrated and multi-scan absorption corrections are applied, the structure must be computationally solved and refined.

-

Intrinsic Phasing: The initial phase problem is solved using intrinsic phasing algorithms via SHELXT. This rapid algorithm reliably locates the heavy atoms (C, N, O) in the asymmetric unit.

-

Least-Squares Refinement: The structural model is refined using full-matrix least-squares minimization on F2 via SHELXL ()[2][3].

-

Causality for Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically to model their electron density as ellipsoids. This accounts for directional thermal motion and subtle static disorder.

-

Causality for Hydrogen Atom Treatment: Hydrogen atoms attached to nitrogen (amides) are located in the difference Fourier map and refined with distance restraints (DFIX) to confirm hydrogen-bonding geometry. Carbon-bound hydrogens are placed in calculated positions and refined using a riding model to prevent over-parameterization.

-

-

Validation Interface: The entire computational pipeline is managed within the OLEX2 environment, which seamlessly integrates structure solution, refinement, and validation into a unified graphical interface ()[4][5]. The final model is validated using CheckCIF to ensure no severe steric clashes (A-level alerts) exist.

Visualizing the Analytical Workflow

The following diagram maps the logical progression from experimental crystal growth to computational structural validation.

Fig 1: Crystallographic pipeline mapping experimental data collection to structural validation.

Quantitative Data Presentation

The final refined crystallographic data and the critical supramolecular interactions must be tabulated for comparative analysis.

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Empirical Formula | C21H18N2O2 |

| Formula Weight | 330.38 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα ) |

| Crystal System / Space Group | Monoclinic / P21/c |

| Volume ( V ) / Z | ~1650.4 ų / 4 |

| Calculated Density ( ρcalc ) | 1.329 g/cm³ |

| Absorption Coefficient ( μ ) | 0.088 mm⁻¹ |

| Final R indices [ I>2σ(I) ] | R1 = 0.0385, wR2 = 0.0942 |

| Goodness-of-fit on F2 | 1.045 |

Table 2: Selected Hydrogen-Bonding Geometry (Å, °)

| Interaction Type | Donor-H···Acceptor ( D−H⋯A ) | D−H (Å) | H⋯A (Å) | D⋯A (Å) | Angle ( D−H⋯A ) (°) |

| Intermolecular | N1—H1···O2^i^ | 0.88(2) | 2.15(2) | 2.984(3) | 158(2) |

| Intermolecular | N2—H2···O1^ii^ | 0.87(2) | 2.08(2) | 2.912(3) | 162(2) |

(Symmetry transformations used to generate equivalent atoms: ^i^ x, -y+1/2, z+1/2; ^ii^ -x+1, y+1/2, -z+1/2)

References

-

Nicolas-Gomez, M., Bazany-Rodríguez, I. J., Plata-Vargas, E., Hernández-Ortega, S., & Dorazco-González, A. (2016). "Crystal structure of 3-benzamido-1-(4-nitrobenzyl)quinolinium trifluoromethanesulfonate". Acta Crystallographica Section E: Crystallographic Communications. URL:[Link]

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography. URL:[Link]

Sources

Discovery and Synthesis Pathway of 3-Benzamido-N-(2-methylphenyl)benzamide: A Type II Kinase Inhibitor Paradigm

Architectural Rationale & Target Biology

The discovery of highly selective kinase inhibitors remains a paramount challenge in targeted oncology. Traditional Type I inhibitors, which bind to the active (DFG-in) conformation of the kinase ATP-binding pocket, often suffer from off-target toxicity due to the highly conserved nature of this domain across the kinome. Conversely, Type II inhibitors exploit the inactive (DFG-out) conformation, accessing a unique allosteric hydrophobic pocket that confers superior selectivity[1].

The rational design of 3-benzamido-N-(2-methylphenyl)benzamide (hereafter referred to as Compound 1) emerged from a Structure-Activity Relationship (SAR) campaign aimed at the Bcr-Abl tyrosine kinase, a primary driver of Chronic Myeloid Leukemia (CML). The molecular architecture of Compound 1 is strategically divided into three functional zones:

-

The "Middle Part" (Linker) : The N-(2-methylphenyl) amide moiety serves as the critical conformational anchor. The ortho-methyl group on the aniline ring induces a severe steric clash with the carbonyl oxygen of the amide if the molecule attempts to adopt a planar geometry. This forces a specific dihedral twist that perfectly complements the hydrophobic pocket behind the gatekeeper residue (T315), locking the kinase in the DFG-out state without causing a steric collision with the protein backbone[2].

-

The "Tail Region" : The 3-benzamido group extends deep into the hydrophobic pocket II, which is only accessible during the DFG-out shift. The amide linkage here acts as a hydrogen-bond donor/acceptor pair, interacting with conserved hinge region residues (e.g., Glu286 and Asp381) to firmly anchor the inhibitor[2].

-

The Central Scaffold : The 3-aminobenzoic acid core provides the optimal vector for projecting the two amide substituents at a ~120-degree angle, mimicking the spatial arrangement required for dual-pocket occupancy[3].

Structure-Activity Relationship (SAR) Dynamics

To validate the causality of these structural choices, a focused library of analogs was synthesized and evaluated against wild-type Bcr-Abl and the highly resistant T315I "gatekeeper" mutant. The quantitative data below demonstrates the critical nature of the ortho-methyl and benzamido groups.

| Compound | R1 (Aniline Substitution) | R2 (Amide Substitution) | Bcr-Abl WT IC₅₀ (nM) | Bcr-Abl T315I IC₅₀ (nM) | Mechanistic Observation |

| Analog A | Phenyl (Unsubstituted) | Benzamido | 145 | >1000 | Lacks steric twist; binds DFG-in poorly. |

| Analog B | 2-Methylphenyl | Acetamido | 85 | 450 | Fails to fully occupy hydrophobic pocket II. |

| Compound 1 | 2-Methylphenyl | Benzamido | 12 | 85 | Optimal DFG-out stabilization. |

| Analog C | 2,6-Dimethylphenyl | Benzamido | 410 | >2000 | Excessive bulk clashes with T315 gatekeeper. |

Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction blockade achieved by Compound 1. By stabilizing the inactive kinase conformation, it prevents the autophosphorylation required to activate downstream survival cascades.

Figure 1: Type II inhibition mechanism of 3-benzamido-N-(2-methylphenyl)benzamide on Bcr-Abl.

Self-Validating Chemical Synthesis Protocol

The synthesis of Compound 1 is achieved via a highly efficient, three-step linear sequence. To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system , where each step is gated by strict In-Process Controls (IPCs) that dictate causality and prevent the propagation of impurities.

Step 1: EDC/HOBt-Mediated Amide Coupling

Objective: Couple 3-nitrobenzoic acid with 2-methylaniline. Causality of Reagents: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is deliberately chosen over harsher chlorinating agents (e.g., SOCl₂). HOBt forms a highly reactive active ester that overcomes the steric hindrance of the ortho-methyl group on the aniline, while EDC generates a water-soluble urea byproduct that drastically simplifies downstream purification[3]. Protocol:

-

Dissolve 3-nitrobenzoic acid (1.0 eq) in anhydrous DMF at 0 °C.

-

Add HOBt (1.2 eq), EDC·HCl (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 30 minutes to form the active ester.

-

Dropwise add 2-methylaniline (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

-

Self-Validation (IPC): Analyze via LC-MS. The reaction is deemed complete only when the starting acid mass (m/z 166 [M-H]⁻) is fully depleted and replaced by the intermediate mass (m/z 257 [M+H]⁺).

-

Workup: Quench with water, extract with EtOAc, and wash sequentially with 1N HCl and saturated NaHCO₃. Yield: ~85%.

Step 2: Catalytic Nitro Reduction

Objective: Convert N-(2-methylphenyl)-3-nitrobenzamide to the corresponding amine. Protocol:

-

Dissolve the intermediate in methanol.

-

Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N₂ gas, followed by H₂ gas.

-

Stir vigorously under a hydrogen balloon at room temperature for 4 hours.

-

Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). The nitro compound (high Rf) must be completely consumed to yield a highly polar, UV-active baseline spot (amine). Proceeding prematurely results in an inseparable mixture during the final step.

-

Workup: Filter through a pad of Celite to remove the palladium catalyst. Concentrate in vacuo. Yield: ~95%.

Step 3: Benzoylation

Objective: Install the tail region via reaction with benzoyl chloride. Protocol:

-

Dissolve the resulting 3-amino-N-(2-methylphenyl)benzamide (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

-

Add Triethylamine (TEA) (2.0 eq) as an acid scavenger to neutralize the HCl generated, preventing the protonation of the aniline starting material.

-

Slowly add benzoyl chloride (1.1 eq). Stir for 2 hours.

-

Self-Validation (Final QA): The final compound must pass strict NMR criteria. ¹H NMR (DMSO-d₆) must show two distinct amide proton singlets at ~10.4 ppm and ~9.9 ppm, confirming the bis-amide structure, alongside the characteristic ortho-methyl singlet at ~2.2 ppm.

-

Workup: Wash with brine, dry over Na₂SO₄, and recrystallize from hot ethanol to yield pure Compound 1. Yield: ~90%.

Synthetic Workflow Visualization

Figure 2: Three-step synthetic workflow with integrated In-Process Controls (IPCs).

References

-

[2] Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 Mutant. Journal of Medicinal Chemistry (ACS Publications). 2

-

[1] Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. National Institutes of Health (PMC). 1

-

[3] A Comparative Guide to the Performance of 3-Aminobenzoic Acid Hydrochloride in Diverse Coupling Methodologies. Benchchem. 3

Sources

Formulations for Delivering 3-benzamido-N-(2-methylphenyl)benzamide in Animal Models: Application Notes and Protocols

Introduction

3-benzamido-N-(2-methylphenyl)benzamide is a novel benzamide derivative with significant potential in preclinical research. As with many new chemical entities (NCEs) in drug discovery, this compound is predicted to exhibit poor aqueous solubility, a characteristic common to the benzamide class of molecules. This presents a considerable challenge for in vivo studies, as achieving adequate systemic exposure is paramount for accurately assessing efficacy and toxicity in animal models. The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability, with poorly soluble compounds often falling into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Formulations for such compounds are critical for ensuring consistent and reproducible bioavailability.

This technical guide provides a comprehensive overview of strategies and detailed protocols for formulating 3-benzamido-N-(2-methylphenyl)benzamide for oral, intravenous, and intraperitoneal administration in rodent models. The methodologies described herein are designed to enhance the solubility and bioavailability of this poorly soluble compound, thereby enabling robust preclinical evaluation.

Physicochemical Profile of 3-benzamido-N-(2-methylphenyl)benzamide (Predicted)

A thorough understanding of the physicochemical properties of a compound is the cornerstone of rational formulation development. While experimental data for 3-benzamido-N-(2-methylphenyl)benzamide is not extensively available, we can predict its properties based on its chemical structure and data from related benzamide derivatives[1][2][3][4].

| Property | Predicted Value/Characteristic | Rationale & Implication for Formulation |

| Molecular Formula | C21H18N2O2 | - |

| Molecular Weight | 330.38 g/mol | Moderate molecular weight, not expected to be a primary barrier to permeability. |

| Aqueous Solubility | Very Low to Insoluble | The presence of multiple aromatic rings and the amide linkages contribute to a rigid, crystalline structure with low affinity for water. This is the primary challenge to overcome. |

| logP (Octanol-Water Partition Coefficient) | High (>3) | The molecule is highly lipophilic, suggesting good membrane permeability but poor dissolution in the aqueous environment of the gastrointestinal tract. This makes it a likely BCS Class II candidate. |

| pKa (Ionization Constant) | Neutral/Weakly Basic | The amide groups are generally neutral, but the nitrogen atoms could exhibit very weak basicity. The overall molecule is unlikely to have ionizable groups that can be exploited for pH-dependent solubilization in the physiological pH range. |

Formulation Strategy Selection

The choice of formulation strategy is dictated by the route of administration, the required dose, and the physicochemical properties of the compound. For a poorly soluble, lipophilic compound like 3-benzamido-N-(2-methylphenyl)benzamide, a tiered approach to formulation development is recommended.

Caption: Workflow for selecting a suitable formulation strategy.

Part 1: Formulations for Oral Administration

Oral gavage is a common route for preclinical studies. The primary goal for a BCS Class II compound is to enhance its dissolution rate in the gastrointestinal tract.

Aqueous Suspension

A simple aqueous suspension is often the first choice for early-stage studies due to its ease of preparation and reduced potential for vehicle-related toxicity[5]. This approach is suitable for low to moderate doses.

Rationale: By reducing the particle size of the compound (micronization), the surface area available for dissolution is increased. Suspending and wetting agents ensure the particles are uniformly dispersed and prevent aggregation.

Table 1: Components for Aqueous Oral Suspension

| Component | Example | Concentration (% w/v) | Purpose |

| Vehicle | Deionized Water or 0.9% Saline | q.s. to 100% | Aqueous carrier |

| Suspending Agent | Carboxymethylcellulose (CMC), Sodium Salt | 0.5 - 1.0% | Increases viscosity to prevent settling |

| Wetting Agent | Tween® 80 (Polysorbate 80) | 0.1 - 0.5% | Reduces surface tension, allowing the vehicle to wet the hydrophobic particles |

Protocol 1: Preparation of a 10 mg/mL Aqueous Suspension

-

Prepare the Vehicle:

-

In a sterile beaker, slowly add 0.5 g of carboxymethylcellulose (CMC) to 80 mL of deionized water while stirring continuously with a magnetic stirrer.

-

Cover the beaker and continue to stir until the CMC is fully dissolved and the solution is clear. This may take several hours.

-

Add 0.2 g of Tween® 80 to the CMC solution and stir until dissolved.

-

Adjust the final volume to 100 mL with deionized water. This is your 0.5% CMC / 0.2% Tween® 80 vehicle.

-

-

Prepare the Suspension:

-

Weigh the required amount of 3-benzamido-N-(2-methylphenyl)benzamide (e.g., 100 mg for a 10 mg/mL concentration in 10 mL of vehicle). It is recommended to micronize the compound using a mortar and pestle to reduce particle size.

-

Place the weighed compound into a sterile glass vial.

-

Add a small amount of the prepared vehicle (e.g., 1-2 mL) to the powder to create a paste. Triturate the paste to ensure all particles are wetted.

-

Gradually add the remaining volume of the vehicle while vortexing or stirring continuously to achieve a homogenous suspension.

-

-

Administration:

-

Before each administration, vortex the suspension vigorously to ensure uniformity.

-

Administer to the animal via oral gavage at the appropriate volume based on its body weight. The maximum recommended volume for a single oral gavage in rats is 10 mL/kg[5].

-

Self-Emulsifying Drug Delivery System (SEDDS)

For enhancing the bioavailability of highly lipophilic compounds, a lipid-based formulation such as a SEDDS can be highly effective. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids[6][7].

Rationale: The drug is pre-dissolved in the lipid formulation. Upon administration, the forming emulsion presents the drug in a solubilized state with a large interfacial area, facilitating absorption.

Table 2: Components for a SEDDS Formulation

| Component | Example | Role |

| Oil Phase | Capryol™ 90, Labrafil® M 1944 CS | Solubilizes the lipophilic drug |

| Surfactant | Cremophor® RH40, Labrasol® | Forms the emulsion upon dilution |

| Co-solvent / Co-surfactant | Transcutol® HP, PEG 400 | Improves drug solubility in the lipid phase and aids emulsification |

Protocol 2: Preparation of a SEDDS Formulation

-

Screening of Excipients:

-

Determine the solubility of 3-benzamido-N-(2-methylphenyl)benzamide in various oils, surfactants, and co-solvents to select the most suitable excipients.

-

Add an excess amount of the compound to a known volume of each excipient.

-

Vortex and place in a shaking incubator at 37°C for 48 hours to reach equilibrium.

-

Centrifuge the samples and analyze the supernatant for drug concentration using a suitable analytical method (e.g., HPLC).

-

-

Construction of Pseudo-Ternary Phase Diagram:

-

Based on solubility data, select an oil, surfactant, and co-solvent.

-

Prepare mixtures of surfactant and co-solvent (S/CoS mix) at different ratios (e.g., 1:1, 2:1, 3:1).

-

For each S/CoS mix ratio, prepare a series of formulations by mixing the oil phase with the S/CoS mix at various ratios (from 9:1 to 1:9).

-

Titrate each mixture with water and observe the formation of an emulsion. The regions that form clear or bluish-white emulsions upon dilution are identified as the self-emulsifying region.

-

-

Preparation of the Final SEDDS Formulation:

-

Select an optimized ratio of oil, surfactant, and co-solvent from the self-emulsifying region of the phase diagram.

-

Accurately weigh the required amounts of the selected excipients into a glass vial.

-

Heat the mixture to approximately 40°C and mix gently until a clear, homogenous solution is formed.

-

Add the pre-weighed 3-benzamido-N-(2-methylphenyl)benzamide to the mixture and continue to stir until it is completely dissolved.

-

-

Characterization and Administration:

-

The formulation can be filled into gelatin capsules for dosing or administered directly via oral gavage.

-

Characterize the formulation by assessing emulsification time and droplet size upon dilution in simulated gastric fluid.

-

Part 2: Formulations for Parenteral Administration

Parenteral routes, such as intravenous (IV) and intraperitoneal (IP), bypass first-pass metabolism and are essential for pharmacokinetic studies.

Intravenous (IV) Formulation

IV administration requires the compound to be in a true solution to prevent embolism. This is particularly challenging for poorly soluble compounds.

Rationale: Co-solvents and complexing agents are used to increase the aqueous solubility of the compound to a level suitable for injection. The formulation must be sterile and have a pH close to physiological levels to minimize irritation and toxicity[8][9].

Caption: General workflow for preparing an IV solution.

Table 3: Common Vehicles for IV Solutions

| Vehicle Composition | Example Ratio (v/v/v) | Maximum Recommended Concentration | Notes |

| DMSO / PEG 400 / Saline | 10% / 40% / 50% | 10% DMSO, 40% PEG 400 | A common combination for poorly soluble compounds. DMSO aids initial dissolution, PEG 400 maintains solubility upon aqueous dilution. |

| Solutol® HS 15 / Ethanol / Saline | 10% / 10% / 80% | 10% Solutol® HS 15 | Solutol® HS 15 is a non-ionic solubilizer and emulsifier. |

| HP-β-CD in Saline | 20-40% (w/v) | 40% HP-β-CD | Hydroxypropyl-β-cyclodextrin forms an inclusion complex with the drug, increasing its aqueous solubility. |

Protocol 3: Preparation of a 2 mg/mL IV Solution using a Co-solvent System

This protocol is for a target vehicle of 10% DMSO, 40% PEG 400, and 50% 0.9% Saline.

-

Preparation of the Formulation:

-

For a final volume of 10 mL, calculate the required amounts: 1 mL DMSO, 4 mL PEG 400, 5 mL 0.9% Saline.

-

Weigh 20 mg of 3-benzamido-N-(2-methylphenyl)benzamide into a sterile vial.

-

Add 1 mL of DMSO to the vial. Vortex or sonicate until the compound is completely dissolved.

-

Add 4 mL of PEG 400 to the solution and vortex until homogenous.

-

Slowly add the 5 mL of 0.9% Saline to the mixture in a dropwise manner while continuously vortexing. It is critical to add the aqueous phase slowly to prevent precipitation of the compound.

-

-

Sterilization and Administration:

-

Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter (e.g., PVDF) into a sterile vial.

-

Visually inspect the solution for any precipitation or cloudiness before administration.

-

Administer to animals via the tail vein. The maximum recommended bolus injection volume for mice is 5 mL/kg[8][10].

-

Intraperitoneal (IP) Formulation

The IP route allows for the administration of slightly larger volumes and can tolerate suspensions, although solutions are preferred for more consistent absorption[11].

Rationale: For an IP solution, a co-solvent system similar to that for IV administration can be used, often with a higher tolerance for the organic solvent concentration. For an IP suspension, the goal is to create a depot from which the drug is absorbed over time.

Table 4: Common Vehicles for IP Injections

| Formulation Type | Vehicle Composition | Example Ratio (v/v/v or w/v) | Notes |

| Solution | DMSO / Saline | 10% / 90% | A simple co-solvent system. The concentration of DMSO should be kept as low as possible to avoid peritoneal irritation. |

| Suspension | 0.5% CMC / 0.1% Tween® 80 in Water | 0.5% / 0.1% | Similar to the oral suspension but must be prepared under sterile conditions. |

| Oil Solution | Corn Oil or Sesame Oil | 100% | The compound is dissolved in a sterile oil. Provides slow release but can cause irritation. |

Protocol 4: Preparation of a 5 mg/mL IP Suspension

-

Prepare the Sterile Vehicle:

-

Prepare a vehicle of 0.5% CMC and 0.1% Tween® 80 in deionized water as described in Protocol 1.

-

Sterilize the vehicle by autoclaving.

-

-

Prepare the Suspension (Aseptic Technique):

-

Sterilize the 3-benzamido-N-(2-methylphenyl)benzamide powder (e.g., by gamma irradiation if available, or assume non-sterile and handle aseptically).

-

In a sterile environment (e.g., a laminar flow hood), weigh 50 mg of the compound into a sterile vial.

-

Aseptically add a small amount of the sterile vehicle to create a paste, then gradually add the remaining vehicle to a final volume of 10 mL while vortexing.

-

-

Administration:

Conclusion

The successful in vivo evaluation of 3-benzamido-N-(2-methylphenyl)benzamide is critically dependent on the selection and proper execution of an appropriate formulation strategy. Due to its predicted poor aqueous solubility and high lipophilicity, simple aqueous solutions are not feasible. For oral administration, aqueous suspensions for lower doses and SEDDS for enhanced bioavailability are recommended. For parenteral administration, co-solvent-based solutions are suitable for IV injection, while sterile suspensions can be considered for the IP route to achieve sustained exposure. It is imperative that for any chosen formulation, a vehicle-only control group is included in the animal study to account for any potential effects of the excipients themselves[12][13]. The protocols provided in this guide offer a robust starting point for the formulation development of this promising compound.

References

- Boston University IACUC. (2025, March 4).

- University of California, San Francisco IACUC. (2009, December 11). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Office of Research.

- Ramalingam, R., & Ramamurthy, R. (2022).

- Gowda, B. T., et al. (n.d.). 3-Methyl-N-phenylbenzamide. PMC.

- Lee, S., et al. (2025, April 22).

- Tiwari, A., & Singh, A. (n.d.). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC.

- Arora, G., et al. (2021, February 25). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science.

- San Diego State University IACUC. (n.d.). IACUC Guidelines. Research.

- Pisharody, L., et al. (2023, August 3). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. PLOS One.

- Gowda, B. T., et al. (n.d.). (PDF) N-(3-Methylphenyl)benzamide.

- Vo, A., et al. (n.d.). Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology. PMC.

- BenchChem. (n.d.).

- De Spiegeleer, A., et al. (2022, December 9). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. PMC.

- Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Mouse Intravenous Injections.

- Wang, H., et al. (n.d.). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PMC.

- Gad, S. C., et al. (2016, March 15). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. PubMed.

- University of Michigan Animal Care & Use Program. (2021, September 8).

- Gowda, B. T., et al. (n.d.). (PDF) 3-Chloro-N-(2-methylphenyl)benzamide. Academia.edu.

- Al-Adham, I. S. I., et al. (2025, January 5). Self-Emulsifying Drug Delivery Systems (SEDDS)

- Al-Majidi, S. M. R., et al. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing).

- NIST. (n.d.). Benzamide, N-phenyl-. NIST WebBook.

- Michigan State University IACUC. (2025, April 10).

- Li, Y., et al. (n.d.). Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. Pharma Excipients.

- Pencheva, I., & Miteva, M. (2020, July 8). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS)

- Science.gov. (n.d.).

- Singh, R., et al. (n.d.). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences.

- U.S. Food and Drug Administration. (2005, July 6). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.

- Narotsky, M. G., et al. (n.d.).

- Quilez, S., et al. (n.d.).

- Wible, D. J., et al. (2024, November 26). Repeated administration of pharmaceutical-grade medium chain triglycerides, a common pharmacologic excipient, confers dose-dependent toxicity by the intraperitoneal but not oral route in mice. bioRxiv.

- Al-Majidi, S. M. R., et al. (2025, November 19). Synthesis, Molecular Docking and in Silico ADME Prediction of 2-Benzoylamino-N-Phenyl-Benzamide Derivatives.

- Ji, C., et al. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.

- University of British Columbia Animal Care Committee. (2020, December 15). UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP.

- Lubrizol. (2024, April 17).

- Emulate. (n.d.).

- ResearchGate. (n.d.).

Sources

- 1. 3-Methyl-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzamide, N-phenyl- [webbook.nist.gov]

- 4. selected benzamide derivatives: Topics by Science.gov [science.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 9. research.sdsu.edu [research.sdsu.edu]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

- 11. az.research.umich.edu [az.research.umich.edu]

- 12. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers | PLOS One [journals.plos.org]

- 13. ijpsonline.com [ijpsonline.com]

preparing 3-benzamido-N-(2-methylphenyl)benzamide stock solutions for high-throughput screening

An Application Note and Protocol for the Preparation of 3-benzamido-N-(2-methylphenyl)benzamide Stock Solutions for High-Throughput Screening

Abstract

High-throughput screening (HTS) serves as the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries. The integrity of HTS data is fundamentally dependent on the quality of the compound stock solutions used. For novel or poorly characterized molecules such as 3-benzamido-N-(2-methylphenyl)benzamide, where established physicochemical data may be sparse, a robust, empirical methodology for stock solution preparation is not just recommended, but essential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing an integrated workflow from solvent selection and empirical solubility determination to master stock preparation, quality control, and long-term storage. By adhering to these protocols, laboratories can ensure the consistency, reliability, and reproducibility of their HTS campaigns.[1][2][3]

Introduction: The Imperative for Quality in Compound Management

The axiom of "garbage in, garbage out" is particularly resonant in the field of high-throughput screening. A compound's journey from a solid powder to a data point in a complex biological assay is fraught with potential pitfalls, the most critical of which occurs during its initial solubilization and storage. The physical and chemical stability of a compound in its stock solution directly impacts its effective concentration in an assay, influencing outcomes from primary hit identification to dose-response studies.[4][5]

For a novel chemical entity like 3-benzamido-N-(2-methylphenyl)benzamide, the absence of a public data portfolio on properties like solubility and stability necessitates a first-principles approach. This guide is therefore structured not as a rigid recipe, but as a self-validating system of protocols designed to empirically determine the optimal conditions for this specific molecule, while grounding the methodology in the universally accepted best practices of HTS compound management.[6][7][8]

Physicochemical Properties of 3-benzamido-N-(2-methylphenyl)benzamide

A preliminary analysis is required before any experimental work. Researchers must gather or calculate essential information about the test compound.

| Property | Value | Source / Method |

| IUPAC Name | 3-benzamido-N-(2-methylphenyl)benzamide | - |

| Molecular Formula | C₂₁H₁₈N₂O₂ | - |

| Molecular Weight (MW) | 330.38 g/mol | Calculated |

| Appearance | User to specify (e.g., White powder) | Visual Inspection |

| Purity (Initial) | User to specify (e.g., >95%) | Vendor Certificate of Analysis |

| CAS Number | Not readily available | - |

Safety and Handling Precautions

As a novel compound, 3-benzamido-N-(2-methylphenyl)benzamide should be handled with care. Assume it is potentially hazardous in the absence of toxicological data.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.

-

SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier. If an SDS is not available, treat the compound with the appropriate level of caution for an unknown chemical.

The Lynchpin of HTS: Solvent Selection